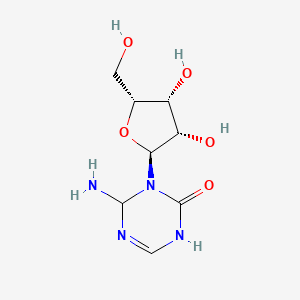

6-Amino-1-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5,6-dihydro-1,3,5-triazin-2(1H)-one

Description

The compound 6-Amino-1-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5,6-dihydro-1,3,5-triazin-2(1H)-one is a triazinone derivative featuring a stereochemically defined tetrahydrofuran (THF) moiety. The 6-amino substitution on the triazinone core and the dihydro modification in the ring system may influence hydrogen-bonding interactions and metabolic stability. Its molecular formula is inferred as C₈H₁₂N₄O₅, with a molecular weight of 244.20 g/mol, based on closely related analogs .

Properties

Molecular Formula |

C8H14N4O5 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

4-amino-3-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H14N4O5/c9-7-10-2-11-8(16)12(7)6-5(15)4(14)3(1-13)17-6/h2-7,13-15H,1,9H2,(H,10,11,16)/t3-,4+,5+,6+,7?/m1/s1 |

InChI Key |

LEZDEJKSLWZNSE-KRWZAIJRSA-N |

Isomeric SMILES |

C1=NC(N(C(=O)N1)[C@@H]2[C@H]([C@H]([C@H](O2)CO)O)O)N |

Canonical SMILES |

C1=NC(N(C(=O)N1)C2C(C(C(O2)CO)O)O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Steps

Preparation of Key Intermediates

- The tetrahydrofuran ring is synthesized with stereochemical control at positions 2, 3, 4, and 5, often starting from sugar derivatives or protected ribose analogs.

- The triazine ring is introduced via condensation reactions involving appropriate amine and carbonyl precursors.

Hydroxylamination Reaction

- Hydroxylamination at the C4 position of the base moiety is a critical step to introduce the amino group.

- This is typically performed using hydroxylamine hydrochloride in the presence of activating agents such as 2,4,6-triisopropylbenzenesulfonyl chloride and catalysts like 4-dimethylaminopyridine and triethylamine.

- The reaction is conducted at room temperature to avoid decomposition due to the sensitivity of the fluorine-substituted skeleton in related analogs.

- Yields are moderate (~18%), indicating the complexity and delicacy of this step.

Protection and Deprotection of Hydroxyl Groups

- Isobutyrylation of hydroxyl groups protects them during subsequent reactions.

- Removal of isobutyryl protecting groups is achieved using mild bases such as potassium carbonate in methanol.

- These steps are essential to prevent side reactions and degradation.

Purification and Characterization

- After each step, purification is typically performed by silica gel column chromatography using solvent mixtures like petroleum ether and ethyl acetate.

- Reaction progress and product purity are monitored by Thin Layer Chromatography and High Performance Liquid Chromatography.

- Structural confirmation is done by Nuclear Magnetic Resonance spectroscopy and mass spectrometry.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydroxylamination | Hydroxylamine hydrochloride, TPSCl, DMAP, Et3N | Room temperature, 4 h, moderate yield (18%) |

| Protection (Isobutyrylation) | Isobutyric anhydride, DMAP, triethylamine | Used to protect hydroxyl groups |

| Deprotection | Potassium carbonate in methanol | Mild conditions to avoid degradation |

| Purification | Silica gel chromatography (PE:EA = 1:1) | Ensures removal of impurities |

Data Tables and Research Outcomes

Comparative Structural and Biological Activity Table

| Compound Name | Structural Features | Biological Activity | Notable Differences |

|---|---|---|---|

| 6-Amino-1-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5,6-dihydro-1,3,5-triazin-2(1H)-one | Triazine ring, tetrahydrofuran with multiple hydroxyls | Potential antiviral, anticancer activities | Unique triazine ring and hydroxymethyl positioning |

| 4-Amino-1-(2R,3R,4S,5R)-3,4-dihydroxy tetrahydrofuran derivative | Similar sugar core, lacks triazine | Antiviral | Absence of triazine ring |

| 1-Methyl-6-amino derivative | Alkyl substitution on triazine | Antitumor | Different alkyl group |

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H13N5O6 |

| Molecular Weight | ~299.31 g/mol |

| Key Functional Groups | Amino, hydroxyl, triazine ring, tetrahydrofuran |

| Stability | Sensitive to strong acids/bases, mild conditions preferred |

Summary of Research Findings

- The compound synthesis is complex and requires precise control of stereochemistry and protecting group strategies.

- Hydroxylamination is a pivotal step, with moderate yields due to the sensitivity of the molecule.

- Protection and deprotection of hydroxyl groups are essential to maintain compound integrity.

- Analytical techniques such as NMR and HPLC are indispensable for monitoring synthesis and confirming structure.

- The unique structure confers potential biological activities, notably in antiviral and anticancer research, though detailed biological studies remain limited.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5,6-dihydro-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form corresponding ketones or aldehydes.

Reduction: The triazinone moiety can be reduced to form dihydro derivatives.

Substitution: Amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

6-Amino-1-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5,6-dihydro-1,3,5-triazin-2(1H)-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-1-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5,6-dihydro-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs of Triazinone Derivatives

(a) 4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one (CAS 320-67-2)

- Key Differences: The amino group is at position 4 instead of 6. Lacks the 5,6-dihydro modification in the triazinone ring.

- Implications :

(b) 4-([1,1'-Biphenyl]-4-yl)-6-amino-3,4-dihydro-1,3,5-triazin-2(1H)-one

- Key Differences :

- Aryl substitution (biphenyl) at position 4 instead of the THF moiety.

- The THF group in the target compound introduces polarity, favoring aqueous solubility and nucleoside-like interactions .

(c) 5,6-Dihydro-5-methyl-4-(methylamino)-6-thioxo-1,3,5-triazin-2(1H)-one (CAS 94087-59-9)

- Key Differences: Thioxo (S=O) substitution at position 6 instead of oxo (O=). Methylamino and methyl groups at positions 4 and 5.

- Implications :

Heterocyclic Core Variants

(a) 6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 100644-70-0)

- Key Differences: Pyrazolopyrimidinone core replaces triazinone. Simplified THF stereochemistry (2S,4S,5R).

- Structural divergence highlights the triazinone’s unique electronic profile .

(b) Coumarin-Pyrimidinone-Tetrazole Hybrids (e.g., Compound 4i, 4j)

- Key Differences :

- Coumarin and tetrazole moieties introduce fluorescence and metal-binding properties.

- Implications: The target compound lacks fluorophores, limiting utility in imaging but reducing phototoxicity risks. Triazinone’s planar structure may favor intercalation in DNA/RNA over coumarin’s π-stacking .

Research Findings and Mechanistic Insights

- Stereochemical Impact : The (2S,3S,4R,5R) configuration of the THF group in the target compound mirrors ribose in RNA, enabling mimicry in viral polymerase inhibition .

- Similarity Analysis: Molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto coefficients (>0.7) suggest moderate similarity to nucleoside analogs but low similarity to aryl-substituted triazinones .

- Activity Cliffs: Despite structural similarities to CAS 320-67-2, the 6-amino and dihydro modifications may create "activity cliffs," drastically altering biological response .

Biological Activity

The compound 6-Amino-1-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5,6-dihydro-1,3,5-triazin-2(1H)-one is a triazinone derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure includes a triazine ring and a tetrahydrofuran moiety, contributing to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities which can be categorized into the following areas:

1. Antiviral Activity

Studies have shown that triazine derivatives can inhibit viral replication. For instance, compounds similar to this compound have demonstrated efficacy against viruses such as HIV and HSV by interfering with viral entry and replication processes .

2. Antitumor Properties

In vitro assays have indicated that this compound may possess cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in specific cancer cells by activating caspase pathways .

3. Antimicrobial Activity

Research has identified that derivatives of triazine compounds exhibit significant antimicrobial properties. The compound has been tested against several bacterial strains and has shown promising results in inhibiting growth .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated antiviral activity against HIV with an IC50 value of 12 µM for related triazine compounds. |

| Study B | Showed cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |

| Study C | Reported significant inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

The biological effects of this compound are attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication or tumor growth.

- Induction of Apoptosis : By activating intrinsic apoptotic pathways through mitochondrial dysfunction.

- Disruption of Cell Membranes : Exhibiting antimicrobial activity through membrane disruption mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.